molecular formula C18H27NO4S B5513236 (3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

Cat. No. B5513236
M. Wt: 353.5 g/mol
InChI Key: RYDGWDNFSCJWIF-RDTXWAMCSA-N
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Description

This section outlines the context and significance of studying compounds like "(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol," focusing on their relevance in medicinal chemistry and material science.

Synthesis Analysis

Research describes various methods for synthesizing piperidine derivatives, including asymmetric synthesis techniques and modifications to enhance biological properties (Harini et al., 2014). For example, asymmetric synthesis of related compounds provides insight into the stereochemical aspects critical for the activity of such molecules (Shetty & Nelson, 1988).

Molecular Structure Analysis

Studies on the crystal structure and molecular geometry of related compounds, such as benzoyl and methoxyphenyl derivatives, offer a basis for understanding the molecular structure of "(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" (Zhao et al., 2010).

Chemical Reactions and PropertiesResearch on the reactions of piperidine derivatives with various reagents and under different conditions reveals the chemical reactivity and potential transformations of these molecules (Malinka et al., 2004). This information aids in understanding the chemical behavior of "(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol."

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and stability, are critical for determining their applicability in various fields. For instance, the solubility and stability of certain piperidine derivatives in different solvents have been documented, providing a framework for predicting the physical properties of the compound (Casy & Jeffery, 1972).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and interactions with biological molecules, are essential for understanding the utility and safety of these compounds. Research on the synthesis and reactivity of similar molecules contributes to a comprehensive understanding of their chemical properties (Sarhan et al., 2017).

Scientific Research Applications

Chemical Structure and Biological Affinity

Research into the chemical structure and its relationship with biological affinity has been a significant area of investigation. Studies have shown that variations in the chemical structure of compounds, such as phenylacetyl, diphenylacetyl, and benziloyl esters combined with piperidin-4-ols, can dramatically influence their affinity for biological receptors. For example, modifications in the chemical structure have resulted in compounds with very high affinity for postganglionic acetylcholine receptors, suggesting potential applications in developing drugs targeting the nervous system (Abramson et al., 1974).

Antioxidant and Antimicrobial Potential

The synthesis of novel piperidin-4-one oxime esters and their derivatives has demonstrated significant antioxidant and antimicrobial properties. This area of research highlights the potential for these compounds to be developed into new treatments for diseases caused by oxidative stress and microbial infections (Harini et al., 2014).

Organic Ligand Synthesis

Reactions of β-keto thioamides with α,β-unsaturated aldehydes have resulted in the synthesis of various organic ligands, demonstrating the versatility of piperidin derivatives in organic chemistry. Such compounds have applications in material science and pharmaceuticals, where specific ligand-receptor interactions are crucial (Jagodziński et al., 2003).

Stereochemistry and Drug Metabolism

The stereochemistry of diastereoisomeric piperidin-4-ols has been studied to understand their metabolic pathways better. This research is essential for the design of drugs with specific enantiomeric properties, affecting their metabolism and overall efficacy (Casy & Jeffery, 1972).

Derivatization for Analytical Applications

Developing sensitive derivatization reagents for compounds containing hydroxyl and amino groups, including piperidin derivatives, has significant implications for analytical chemistry. Such advancements enhance the detection and quantification of these compounds in complex mixtures, relevant for pharmaceutical analysis and environmental monitoring (Tsuruta & Kohashi, 1987).

properties

IUPAC Name

[4-(2-hydroxyethylsulfanyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-14-13-19(9-7-18(14,22)8-11-23-2)17(21)15-3-5-16(6-4-15)24-12-10-20/h3-6,14,20,22H,7-13H2,1-2H3/t14-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDGWDNFSCJWIF-RDTXWAMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)C2=CC=C(C=C2)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=C(C=C2)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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